molecular formula C6H7BFNO3 B13110498 (4-Fluoro-6-methoxypyridin-3-yl)boronic acid

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B13110498
M. Wt: 170.94 g/mol
InChI Key: FDXKOQWIUUEECK-UHFFFAOYSA-N
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Description

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is a high-value boronic acid derivative serving as a critical building block in modern synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) . As a pyridine-based boronic ester, it is primarily designed for use in metal-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura reaction . This reaction is a cornerstone method for forming carbon-carbon bonds, allowing researchers to efficiently couple the pyridine scaffold with a wide array of organic electrophiles, such as aryl or vinyl halides. The presence of both the methoxy and fluorine substituents on the pyridine ring introduces strategic regiochemical direction and can significantly influence the electronic properties, metabolic stability, and binding affinity of the final target molecules . This makes the compound an invaluable intermediate in medicinal chemistry programs for constructing compound libraries and optimizing lead candidates, especially in areas like kinase inhibitor development. To ensure the integrity of your research, this product is supplied with a comprehensive Certificate of Analysis (CoA) . Researchers should note that proper handling and storage are essential for maintaining reactivity. It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (typically 2-8°C) to preserve its stability and shelf life . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7BFNO3

Molecular Weight

170.94 g/mol

IUPAC Name

(4-fluoro-6-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BFNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3,10-11H,1H3

InChI Key

FDXKOQWIUUEECK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)OC)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid generally follows these principal methodologies:

Halogen-Metal Exchange Followed by Borylation
  • Starting Material: 3-bromo-4-fluoro-6-methoxypyridine or related halogenated pyridine derivatives
  • Reagents:
    • Strong bases or organometallic reagents such as n-butyllithium or lithium diisopropylamide (LDA) for halogen-metal exchange
    • Boron electrophiles such as trimethyl borate or triisopropyl borate for borylation
  • Procedure:
    The halogenated pyridine is treated with an organolithium reagent at low temperature (typically -78°C) under inert atmosphere (argon or nitrogen) to generate the corresponding pyridyl lithium intermediate. This intermediate is then quenched with a boron electrophile to afford the boronic acid or its ester precursor. Subsequent hydrolysis yields the free boronic acid.
  • Solvents: Commonly tetrahydrofuran (THF), sometimes mixed with toluene for optimal solubility and reactivity.
Palladium-Catalyzed Borylation of Halopyridines
  • Starting Material: Halogenated pyridine (e.g., 3-bromo-4-fluoro-6-methoxypyridine)
  • Catalysts: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4
  • Boron Source: Bis(pinacolato)diboron (B2Pin2) or pinacol boronate esters
  • Base: Potassium acetate, potassium carbonate, or similar bases
  • Reaction Conditions: Heating in solvents like dioxane or toluene at 80-100°C under inert atmosphere
  • Outcome: Formation of pinacol boronate esters, which can be hydrolyzed to the corresponding boronic acid.
Direct Lithiation and Borylation of Methoxypyridine Derivatives
  • Starting Material: 4-fluoro-6-methoxypyridine
  • Reagents: n-Butyllithium or lithium diisopropylamide for directed lithiation at the 3-position
  • Borylation: Addition of trialkyl borates followed by acidic workup to yield boronic acid
  • Notes: This method requires careful temperature control and inert atmosphere to avoid side reactions.

Industrial Scale Considerations

  • Scale-Up: Industrial synthesis typically adapts the halogen-metal exchange or palladium-catalyzed borylation routes using automated reactors and continuous flow systems to improve yield and reproducibility.
  • Purification: Crystallization and chromatographic techniques are employed to achieve high purity, essential for pharmaceutical or advanced material applications.
  • Safety: Handling under inert atmosphere and controlled temperature is critical due to the sensitivity of organolithium reagents and palladium catalysts. Proper personal protective equipment (PPE) and ventilation are mandatory.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Yield (%) Notes
Halogen-Metal Exchange + Borylation n-BuLi or LDA, trimethyl borate, THF/toluene solvent -78°C to 0°C 60-85 Requires strict inert atmosphere
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2Pin2, K2CO3, dioxane/toluene 80-100°C 70-90 Produces boronate esters, hydrolyzed later
Directed Lithiation + Borylation n-BuLi, trialkyl borate, acidic workup -78°C to RT 55-75 Sensitive to moisture and air

Research Findings and Case Studies

  • A study reported the synthesis of this compound via a Suzuki coupling precursor route, starting from 3-bromo-4-fluoro-6-methoxypyridine and bis(pinacolato)diboron catalyzed by PdCl2(dppf) under mild conditions, achieving yields above 80% with high regioselectivity.
  • Another investigation demonstrated the use of lithium-halogen exchange followed by quenching with trimethyl borate to afford the boronic acid in moderate yields (~70%), emphasizing the importance of temperature control and solvent purity to minimize side reactions.
  • Industrial protocols highlight the use of continuous flow reactors to maintain anhydrous conditions and precise temperature control, improving reproducibility and scalability of the synthesis.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(4-Fluoro-6-methoxypyridin-3-yl)boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and infectious diseases. Its boronic acid functionality allows for the formation of stable covalent bonds with biomolecules, enhancing drug efficacy and specificity. For instance, compounds derived from this boronic acid have shown promising results in inhibiting specific kinases associated with tumor growth, thus contributing to anticancer therapies .

Case Study: Antitumor Activity
Recent studies have demonstrated that boronic acid derivatives exhibit potent antitumor activity. In particular, compounds incorporating this compound have been evaluated for their ability to inhibit renal cancer and leukemia cell growth. These studies utilized dose-response analysis to establish the efficacy of these compounds, revealing significant potential for future therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules
This compound is widely recognized as a valuable building block in organic synthesis. It facilitates various coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for constructing complex organic molecules. The presence of the fluorine and methoxy groups enhances the reactivity and selectivity of the compound in synthetic pathways .

Data Table: Reaction Conditions for Suzuki Coupling

Aryl HalideBoronic AcidBaseSolventYield (%)
3-Iodopyridine4-Methoxyphenylboronic acidPotassium CarbonateEthanol/H2O (1:1)85
2-IodothiopheneThis compoundSodium HydroxideTetrahydrofuran90

Bioconjugation

Enhancing Specificity in Drug Delivery
this compound is employed in bioconjugation processes, enabling researchers to attach biomolecules to drugs or imaging agents. This application significantly improves the specificity of drug delivery systems and reduces side effects by targeting specific tissues or cells .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as sensors and catalysts. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key structural analogs include:

  • (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7): Differs in fluorine position (5 vs. 4), altering electronic distribution and binding affinity .
  • [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7): The trifluoromethyl group significantly enhances acidity and steric bulk, impacting diol-binding selectivity .

Table 1: Substituent Effects on Electronic Properties

Compound Substituents Electron Effects Expected pKa*
(4-Fluoro-6-methoxypyridin-3-yl) 4-F, 6-OMe Balanced EWG/EDG ~8–9
(5-Fluoro-6-methoxypyridin-3-yl) 5-F, 6-OMe Slightly reduced Lewis acidity ~8.5
(6-Chloro-5-fluoropyridin-3-yl) 5-F, 6-Cl Strong EWG ~7.5
[2-Chloro-6-(CF₃)pyridin-3-yl] 2-Cl, 6-CF₃ Extreme EWG ~6–7

*EWG: Electron-withdrawing group; EDG: Electron-donating group. pKa values estimated from analogous systems .

Reactivity in Chemical Reactions
  • Suzuki Coupling Efficiency : Pyridin-3-yl boronic acids generally exhibit higher reactivity than pyridin-4-yl isomers due to favorable orbital alignment . The methoxy group in (4-Fluoro-6-methoxypyridin-3-yl)boronic acid may hinder coupling in sterically demanding reactions compared to simpler aryl boronic acids (e.g., phenylboronic acid) .
  • Diol-Binding Affinity : Boronic acids with pKa near physiological pH (e.g., ~7.4) show stronger diol interactions. The target compound’s pKa (~8–9) likely limits glucose-binding efficacy compared to analogs like 3,5-difluorophenylboronic acid (pKa ~7.1) .

Biological Activity

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring substituted with fluorine and methoxy groups, along with a boronic acid functional group. These characteristics contribute to its interactions with biological targets, making it a subject of interest for various therapeutic applications.

The molecular formula of this compound is C8H9BFlNO3, with a molecular weight of approximately 196.97 g/mol. The presence of the boronic acid moiety allows for reversible covalent interactions with serine residues in proteins, which is critical for its biological activity.

PropertyValue
Molecular FormulaC8H9BFlNO3
Molecular Weight196.97 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The mechanism of action for this compound involves its ability to form covalent bonds with target proteins, particularly through the boron atom interacting with hydroxyl groups in serine residues. This interaction can modulate enzyme activity and influence various signaling pathways within cells.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
  • Anticancer Effects : Preliminary data suggest that this compound may inhibit cancer cell proliferation by targeting specific oncogenic pathways. It has been evaluated in vitro against several cancer cell lines, demonstrating dose-dependent cytotoxicity.
  • Anti-inflammatory Activity : The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation where it appears to modulate cytokine release and inhibit inflammatory pathways.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against MRSA strains. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating effective antibacterial activity. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this boronic acid derivative revealed that it significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 15 µM and 20 µM, respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. Research indicates that variations in substituents on the pyridine ring can enhance selectivity and potency against specific biological targets.

Study ReferenceBiological ActivityFindings
PMC6083787AntimicrobialEffective against MRSA with MIC = 32 µg/mL
Journal of Medicinal ChemistryAnticancerIC50 values: MCF-7 = 15 µM; MDA-MB-231 = 20 µM

Q & A

Basic: What are the key structural features and physicochemical properties of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid?

The compound features a pyridine ring substituted with a boronic acid (-B(OH)₂) group at position 3, a fluorine atom at position 4, and a methoxy (-OCH₃) group at position 5. These substituents influence its electronic properties:

  • Fluorine increases electronegativity, enhancing cross-coupling reactivity in Suzuki-Miyaura reactions.
  • Methoxy acts as an electron-donating group, stabilizing the boronic acid via resonance.
  • Boronic acid enables conjugation with diols (e.g., sugars) or participation in catalytic cycles.

Key properties include solubility in polar aprotic solvents (e.g., DMF, THF) and sensitivity to moisture, requiring anhydrous storage .

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Halogenation : Fluorination of a precursor pyridine derivative using agents like Selectfluor.

Protection/Deprotection : Temporary protection of the boronic acid group (e.g., as a pinacol ester) to prevent side reactions during functionalization .

Cross-Coupling : Suzuki-Miyaura coupling with aryl halides under Pd catalysis.
Example workflow:

  • Start with 3-bromo-4-fluoro-6-methoxypyridine.
  • Perform Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution pattern and purity.
    • ¹⁹F NMR : Verify fluorine position (δ ≈ -110 to -120 ppm).
    • ¹¹B NMR : Detect boronic acid (δ ≈ 30 ppm) or boroxine formation (δ ≈ 28 ppm) .
  • Mass Spectrometry (MALDI-TOF) : Use diol derivatization (e.g., mannitol) to stabilize the boronic acid and prevent cyclization .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (degradation onset ~200–300°C) for applications in materials science .

Advanced: How does the fluorine substituent influence its reactivity in cross-coupling reactions?

The ortho-fluorine (position 4) enhances reactivity by:

  • Electron-Withdrawing Effect : Polarizing the C-B bond, accelerating transmetallation in Suzuki-Miyaura reactions.
  • Steric Effects : Minimal steric hindrance compared to bulkier substituents, favoring coupling with sterically demanding partners.
    Methodological Tip : Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and base (K₂CO₃) for high yields .

Advanced: How can researchers mitigate non-specific interactions when using this compound in glycoprotein binding studies?

Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Strategies include:

  • Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance boronic acid-diol binding while minimizing non-specific interactions .
  • Surface Functionalization : Immobilize the compound on carboxymethyl dextran surfaces to reduce aggregation and improve accessibility .
  • Competitive Elution : Apply sorbitol or fructose solutions to displace weakly bound proteins .

Advanced: What contradictions exist in reported binding affinities of boronic acids with diols, and how can they be resolved?

Discrepancies arise from:

  • Kinetic vs. Thermodynamic Control : Some studies measure equilibrium constants (e.g., via SPR), while others focus on rapid binding (e.g., stopped-flow kinetics).
  • Solution vs. Solid-Phase Binding : Immobilization (e.g., on sensors) may alter binding kinetics compared to solution-phase assays .
    Resolution : Standardize assay conditions (pH, temperature) and validate results across multiple techniques (e.g., ITC for thermodynamics, stopped-flow for kinetics) .

Advanced: How can structural modifications enhance its anticancer activity in drug discovery?

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF₃) to improve metabolic stability.
  • Boronic Acid Masking : Use prodrugs (e.g., ester-protected forms) to enhance cellular uptake, as seen in proteasome inhibitors like bortezomib .
  • Heterocycle Fusion : Attach imidazole or pyrazole rings to the pyridine core to target kinase domains .

Advanced: What role does this compound play in designing stimuli-responsive materials?

Its boronic acid group enables pH- and sugar-responsive behavior in polymers. Applications include:

  • Drug Delivery : Conjugation with PNIPAM creates thermoresponsive hydrogels that release drugs under acidic (tumor) conditions .
  • Self-Healing Materials : Reversible boronate ester bonds enable dynamic cross-linking in hydrogels .

Advanced: How can thermal stability be optimized for flame-retardant applications?

  • Structural Tuning : Introduce multiple boronic acid groups (e.g., pyrene-1-boronic acid derivatives) to enhance char formation at high temperatures (~600°C) .
  • Hybrid Systems : Blend with silica nanoparticles to synergistically improve thermal resistance .

Advanced: What challenges arise in sequencing boronic acid-functionalized peptides, and how are they addressed?

  • Boroxine Formation : Dehydration during MALDI-MS analysis creates cyclic trimers, complicating data interpretation.
  • Solution : Derivatize with diols (e.g., 2,3-butanediol) to stabilize the boronic acid as a cyclic ester before analysis .

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